molecular formula C6H6N2S B11810037 2,4-Dimethylthiazole-5-carbonitrile

2,4-Dimethylthiazole-5-carbonitrile

Cat. No.: B11810037
M. Wt: 138.19 g/mol
InChI Key: NYSZIQSZFWCBAH-UHFFFAOYSA-N
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Description

2,4-Dimethylthiazole-5-carbonitrile is a thiazole derivative featuring a five-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The compound is substituted with methyl groups at positions 2 and 4 and a carbonitrile (-CN) group at position 5. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The electron-withdrawing carbonitrile group polarizes the thiazole ring, enhancing reactivity toward nucleophilic substitutions, while the methyl groups provide steric bulk and moderate electron donation .

Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C6H6N2S/c1-4-6(3-7)9-5(2)8-4/h1-2H3

InChI Key

NYSZIQSZFWCBAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethylthiazole with cyanogen bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylthiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

  • Building Block: Used as a precursor in synthesizing more complex heterocyclic compounds, facilitating the development of novel materials and pharmaceuticals.

Biology

  • Antimicrobial Properties: Investigated for its potential to inhibit bacterial and fungal growth, making it valuable in developing new antimicrobial agents.
  • Mechanism of Action: The thiazole ring interacts with specific enzymes and receptors, potentially modulating their activity due to the presence of the nitrile group, which can engage in hydrogen bonding.

Medicine

  • Drug Discovery: Explored as a lead compound for therapeutic applications due to its unique chemical properties that may provide anti-cancer or anti-inflammatory effects .
  • Case Study: A study demonstrated that derivatives of thiazole compounds exhibit significant antiproliferative activity against breast cancer cell lines, indicating potential for further development as anti-cancer drugs .

Agrochemicals

  • Pesticides and Herbicides: The compound is being researched for its role in developing agrochemicals aimed at improving crop yields and pest resistance .

Flavoring Agents

  • Food Industry: Utilized in flavor formulations due to its ability to enhance taste profiles in food products .

Dye Production

  • Industrial Chemicals: Employed in the synthesis of dyes and pigments, contributing to various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-Dimethylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Thiazole Derivatives

Thiazole carbonitriles vary significantly in substituent patterns and ring saturation, influencing their chemical behavior and applications. Below is a comparative analysis of structurally related compounds:

Substituent Position and Electronic Effects

Compound Name Substituents (Thiazole Positions) Key Electronic Features
2,4-Dimethylthiazole-5-carbonitrile 2-CH₃, 4-CH₃, 5-CN Electron-donating (CH₃) and withdrawing (CN) groups create a polarized ring system.
4-Chlorothiazole-5-carbonitrile 4-Cl, 5-CN Chlorine (electron-withdrawing) enhances ring electron deficiency compared to methyl groups.
5-Methyl-1,3,4-thiadiazole-2-carbonitrile 5-CH₃, 2-CN (thiadiazole ring) Thiadiazole’s dual nitrogen atoms increase electron deficiency, altering reactivity.

Key Insight : Methyl groups in this compound reduce ring electron deficiency compared to chlorine-substituted analogs, favoring reactions requiring moderate electrophilicity .

Ring Saturation and Functionalization

Compound Name Ring Saturation Functional Groups Applications
4-Amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carbonitrile Dihydrothiazole 2-S, 5-CN, 4-NH₂ Precursor for anticancer agents
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile Fused aromatic 2-CN, 5-Cl, fused xanthone Anticancer research

Key Insight : Saturated or fused thiazole derivatives exhibit altered conjugation and stability, expanding their utility in drug design .

Physicochemical Properties

  • Melting Points: Related compounds like 4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine derivatives exhibit melting points >240°C, suggesting high thermal stability .
  • Solubility : Polar carbonitrile groups enhance solubility in aprotic solvents (e.g., DMF, DMSO), whereas methyl groups reduce aqueous solubility .

Biological Activity

2,4-Dimethylthiazole-5-carbonitrile is a heterocyclic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and potential applications of this compound, including relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with carbonitrile groups. Various methodologies have been reported in the literature, focusing on optimizing yield and purity. For instance, a common approach includes the use of thioamide derivatives in the presence of suitable reagents to facilitate cyclization and nitrile formation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis and ribonuclease reductase activity, which are critical for bacterial growth and replication.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown moderate cytotoxic activity against A549 (lung carcinoma) and HeLa (cervix carcinoma) cells. The observed cytotoxicity is attributed to the compound's ability to disrupt tubulin polymerization, which is essential for cell division.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
A54925 ± 5
HeLa30 ± 3
MCF-7Not significant

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various thiazole derivatives including this compound. The results indicated that this compound possesses a broad spectrum of activity against common pathogens, making it a candidate for developing new antibiotics .
  • Cytotoxic Mechanism : Another investigation into the cytotoxic effects revealed that treatment with this compound resulted in significant apoptosis in cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis markers .
  • Anti-inflammatory Potential : Recent research highlighted the anti-inflammatory properties of this compound through various assays such as xanthine oxidase inhibition and membrane stability tests. The results suggested that it could serve as a lead compound for developing anti-inflammatory agents .

Q & A

Q. Critical Factors Influencing Yield :

  • Temperature : Optimal cyclization occurs at 60–80°C.
  • Catalyst Selection : Heterogeneous catalysts (e.g., Fe₃O₄@SiO₂@Vanillin) enhance reaction rates and reduce side products.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing substituted thiazole carbonitriles?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. A systematic approach includes:

Multi-Technique Validation :

  • X-ray Crystallography : Use SHELXL for high-resolution structure refinement to confirm bond lengths and angles .
  • Variable-Temperature NMR : Identify tautomeric equilibria by observing signal splitting at low temperatures.

Computational Modeling :

  • Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

Cross-Referencing :

  • Validate mass spectrometry (MS) data with isotopic patterns to confirm molecular ion peaks .

Example Case :
In thiazole derivatives, conflicting NOESY correlations and crystallographic data may indicate conformational flexibility. SHELXPRO can model disorder or alternative conformations .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:
A combination of spectroscopic and analytical methods is critical:

  • ¹H/¹³C NMR : Assign methyl group resonances (δ ~2.5 ppm for CH₃) and cyano carbon (δ ~115 ppm).
  • IR Spectroscopy : Confirm C≡N stretching (~2200 cm⁻¹) and C-S-C vibrations (~650 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight via ESI-MS or EI-MS (e.g., [M+H]⁺ peak).
  • Elemental Analysis : Ensure ≤0.4% deviation in C/H/N ratios.
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

Note : For crystalline samples, single-crystal X-ray diffraction with SHELXL provides unambiguous structural proof .

Advanced: What strategies are effective in optimizing reaction conditions to minimize byproducts in the alkylation of thiazole carbonitriles?

Methodological Answer:
Byproduct formation (e.g., over-alkylation or ring-opening) can be mitigated through:

  • Stepwise Alkylation :
    • Use mild alkylating agents (e.g., dimethyl sulfate instead of CH₃I) to control reactivity.
    • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.
  • Solvent Optimization :
    • Use acetonitrile or THF to stabilize intermediates and reduce side reactions.
  • In Situ Monitoring :
    • Track reaction progress via TLC or inline IR to terminate at the mono-alkylation stage.
  • Green Chemistry Approaches :
    • Recyclable catalysts (e.g., Fe₃O₄@SiO₂@Vanillin) improve atom economy and reduce waste .

Case Study :
In the synthesis of 3-Chloro-5-phenylisothiazole-4-carbonitrile (CAS 28989-23-3), optimizing temperature to 50°C and using K₂CO₃ as a base reduced di-alkylation byproducts by 40% .

Basic: What are the typical functionalization reactions of this compound, and how do substituents influence reactivity?

Methodological Answer:
Key functionalization reactions include:

  • Electrophilic Substitution :
    • Nitration (HNO₃/H₂SO₄) at the 5-position, moderated by the electron-withdrawing cyano group.
  • Nucleophilic Attack :
    • Thiols or amines displace methyl groups under basic conditions (e.g., NaH in DMF).
  • Cross-Coupling :
    • Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups at the 4-position.

Q. Substituent Effects :

  • Methyl Groups : Enhance steric hindrance, slowing electrophilic substitution but stabilizing intermediates.
  • Cyano Group : Directs electrophiles to the 5-position via resonance effects.

Reference : Analogous reactivity is observed in 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile derivatives .

Advanced: How can computational chemistry be integrated with experimental data to predict the reactivity of thiazole carbonitrile derivatives?

Methodological Answer:
A hybrid computational-experimental workflow includes:

DFT Calculations :

  • Optimize geometries at the B3LYP/6-31G(d) level to predict reaction transition states.

Molecular Dynamics (MD) :

  • Simulate solvent effects on reaction pathways (e.g., DMF vs. ethanol).

Docking Studies :

  • Predict bioactivity by modeling interactions with target proteins (e.g., kinases).

Q. Validation :

  • Compare computed NMR chemical shifts (e.g., using GIAO method) with experimental data.
  • Use PubChem’s experimental spectra (e.g., IR, MS) to benchmark simulations .

Example :
For 5-Chlorobenzo[d]oxazole-2-carbonitrile, DFT-predicted electrophilic sites aligned with experimental nitration outcomes .

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